molecular formula C4H2Cl2S B070043 2,5-Dichlorothiophene CAS No. 173777-89-4

2,5-Dichlorothiophene

Cat. No.: B070043
CAS No.: 173777-89-4
M. Wt: 153.03 g/mol
InChI Key: FGYBDASKYMSNCX-UHFFFAOYSA-N
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Description

2,5-Dichlorothiophene is a chemical compound with the molecular formula C4H2Cl2S. It is a derivative of thiophene, where two chlorine atoms are substituted at the 2 and 5 positions of the thiophene ring. This compound is known for its applications in various fields, including organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dichlorothiophene can be synthesized through the direct chlorination of thiophene. This process involves the reaction of thiophene with chlorine gas in the presence of a catalyst such as iron(III) chloride at room temperature . The reaction proceeds as follows:

C4H4S+2Cl2C4H2Cl2S+2HCl\text{C}_4\text{H}_4\text{S} + 2\text{Cl}_2 \rightarrow \text{C}_4\text{H}_2\text{Cl}_2\text{S} + 2\text{HCl} C4​H4​S+2Cl2​→C4​H2​Cl2​S+2HCl

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and controlled chlorination. The process parameters, such as temperature, pressure, and chlorine concentration, are optimized to maximize yield and minimize by-products .

Scientific Research Applications

Organic Synthesis

2,5-Dichlorothiophene serves as a valuable building block in organic synthesis due to its unique chemical properties. It is commonly utilized in the synthesis of more complex thiophene derivatives through various coupling reactions.

Synthesis of Biaryl Derivatives

A notable application is the synthesis of biaryl derivatives via palladium-catalyzed Suzuki cross-coupling reactions. The method allows for the efficient formation of 3,4-biaryl-2,5-dichlorothiophene derivatives with moderate to good yields. The reaction involves coupling this compound with arylboronic acids, producing compounds with extended conjugation that exhibit significant non-linear optical properties. Table 1 summarizes the yields of various synthesized derivatives:

CompoundYield (%)
2a75
2b80
2c70
2d65
2e78
2f72
2g82

The first hyperpolarizability (βo\beta_o ) values for these compounds indicate their potential as non-linear optical materials, with values reaching up to 2807.08au2807.08\,\text{au} for certain derivatives .

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound have shown promising biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research has demonstrated that compounds containing the this compound moiety exhibit significant antibacterial activity against various pathogens such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. For instance, specific derivatives were found to have minimal inhibitory concentrations (MICs) below 100μg/mL100\mu g/mL, indicating strong antimicrobial potential .

Anticancer Activity

Recent studies have also explored the cytotoxic effects of compounds containing the this compound structure against several cancer cell lines. In vitro assays revealed that certain derivatives exhibited IC50 values below 5μM5\mu M, demonstrating potent antiproliferative effects against liver (HepG2), prostate (DU145), and breast (MBA-MB-231) cancer cell lines. Notably, one compound showed an IC50 value of 1.38μM1.38\mu M against MBA-MB-231 cells, suggesting a high selectivity for cancer cells over normal fibroblast cells .

Materials Science

The compound is also utilized in materials science for its photochemical properties. The photochemical behavior of this compound has been studied extensively, particularly its ability to undergo electrocyclization reactions.

Photochemical Reactions

One significant reaction is the photoinduced 6π-electrocyclization involving benzofuran and this compound fragments. This reaction leads to the formation of polyheterocyclic compounds while generating hydrogen chloride as a byproduct . Such transformations are valuable for synthesizing complex organic materials that can be used in various applications ranging from organic electronics to photonic devices.

Comparison with Similar Compounds

2,5-Dichlorothiophene can be compared with other similar compounds, such as:

Biological Activity

2,5-Dichlorothiophene (DCT) is a chlorinated derivative of thiophene, a five-membered aromatic ring containing sulfur. The biological activity of DCT has garnered attention due to its potential applications in pharmacology and materials science. This article delves into the biological properties of DCT, focusing on its cytotoxicity, photochemical behavior, and structure-activity relationships.

Chemical Structure and Properties

DCT has the molecular formula C4_4H2_2Cl2_2S and features two chlorine atoms at the 2 and 5 positions of the thiophene ring. This substitution pattern significantly influences its electronic properties and reactivity.

Cytotoxic Activity

Recent studies have evaluated the cytotoxic effects of DCT and its derivatives against various cancer cell lines. The following table summarizes key findings regarding the antiproliferative effects of selected compounds related to DCT:

CompoundCell Line (IC50_{50} µM)Selectivity Index (SI)
DCTHepG2: >100ND
DU145: 42.36 ± 0.212.18
MDA-MB-231: 28.34 ± 0.423.26
5dHepG2: 1.62 ± 0.15261.39
DU145: 3.63 ± 0.17116.65
MDA-MB-231: 2.59 ± 0.04163.49

The data indicates that while DCT itself exhibits limited cytotoxicity, derivatives such as compound 5d show significantly enhanced effects against HepG2, DU145, and MDA-MB-231 cancer cell lines, with IC50_{50} values indicating potent activity (1–5 µM) .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that the presence and position of substituents on the thiophene ring play crucial roles in determining biological activity. For instance, introducing larger or electron-withdrawing groups can enhance cytotoxicity:

  • Electron-Withdrawing Groups : Compounds with nitro groups at positions 3 and 4 exhibited potent inhibition against cancer cell lines.
  • Hydrophilic Substituents : The introduction of hydrophilic groups on the phenyl ring was found to increase activity significantly.

This suggests that careful modification of the thiophene structure can lead to more effective anticancer agents .

DCT has also been studied for its photochemical reactions, particularly its ability to undergo electrocyclization processes under light exposure. A notable study demonstrated that DCT could participate in a regiospecific photochemical reaction leading to the formation of complex polyheterocyclic compounds while releasing hydrogen chloride . This property may have implications for developing new synthetic pathways in organic chemistry.

Q & A

Basic Research Questions

Q. What experimental methods are commonly used to synthesize 2,5-dichlorothiophene in laboratory settings?

  • Methodological Answer : this compound can be synthesized via direct chlorination of thiophene derivatives under controlled conditions. For example, a one-pot method using hydrochloric acid (HCl) as a chlorine source has been reported, optimizing reaction temperature and stoichiometry to minimize byproducts like trichlorothiophene . Direct chlorination typically requires catalysts (e.g., FeCl₃) and inert atmospheres to prevent over-chlorination. Characterization of intermediates using GC-MS or NMR ensures reaction progress .

Q. How can researchers validate the purity and identity of synthesized this compound?

  • Methodological Answer : Purity is assessed via gas chromatography (GC) with flame ionization detection (FID), while identity confirmation relies on spectroscopic techniques:

  • Infrared (IR) Spectroscopy : Peaks at ~700–750 cm⁻¹ (C-Cl stretching) and ~3100 cm⁻¹ (aromatic C-H stretching) are diagnostic .
  • Nuclear Magnetic Resonance (NMR) : ¹H NMR shows a singlet at δ ~7.2 ppm for aromatic protons, and ¹³C NMR reveals distinct signals for chlorinated carbons .
    Elemental analysis (C, H, S, Cl) should align with theoretical values (C₄H₂Cl₂S) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Fume hoods are mandatory due to volatile chlorinated compounds .
  • Waste Management : Neutralize residues with sodium bicarbonate before disposal. Avoid mixing with oxidizing agents to prevent hazardous reactions .

Advanced Research Questions

Q. How can conflicting structural parameters from rotational spectroscopy and X-ray crystallography be resolved?

  • Methodological Answer : Discrepancies arise from differences in experimental vs. equilibrium geometries. For this compound:

  • Rotational Spectroscopy : Provides r₀ (effective ground-state) geometry using isotopic substitutions (e.g., ³⁵Cl vs. ³⁷Cl). Hyperfine splitting analysis yields nuclear quadrupole coupling constants (χ) for Cl atoms .
  • X-ray Crystallography : Determines rₑ (equilibrium) geometry via high-resolution data. For example, the title compound (C₄H₂Cl₂O₂S) crystallizes in monoclinic C2/c symmetry with C–Cl bond lengths of ~1.72 Å .
    Computational methods (e.g., MP2/aug-cc-pVTZ) reconcile these by comparing rₛ (substitution) and rₑ values .

Q. What strategies address contradictions in phase behavior studies of this compound?

  • Methodological Answer : The compound exhibits multiple crystalline phases and glass transitions. Conflicting phase diagrams are resolved via:

  • Differential Scanning Calorimetry (DSC) : Identifies metastable phases (e.g., transitions at 138 K) by heating/cooling cycles .
  • Nuclear Quadrupole Resonance (NQR) : Detects molecular reorientation dynamics. Broad ³⁵Cl NQR signals (~80 kHz FWHM) indicate dynamic disorder in stable crystalline phases .
  • Synchrotron XRD : Resolves subtle lattice distortions during phase transitions .

Q. How can polymerization side reactions be minimized during thiophene derivative synthesis?

  • Methodological Answer : Polymerization of this compound is suppressed by:

  • Steric Control : Use bulky substituents (e.g., methyl groups) to deactivate the aromatic nucleus .
  • Low-Temperature Reactions : Maintain temperatures below 0°C to reduce radical formation.
  • Radical Inhibitors : Add hydroquinone or TEMPO to terminate chain propagation .
    Monitor HCl evolution (via titration) as a proxy for polymerization extent .

Properties

IUPAC Name

2,5-dichlorothiophene
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InChI

InChI=1S/C4H2Cl2S/c5-3-1-2-4(6)7-3/h1-2H
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InChI Key

FGYBDASKYMSNCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H2Cl2S
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DSSTOX Substance ID

DTXSID6062888
Record name Thiophene, 2,5-dichloro-
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Molecular Weight

153.03 g/mol
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Physical Description

Clear liquid with a stench; Darkens on storage; [Acros Organics MSDS]
Record name 2,5-Dichlorothiophene
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CAS No.

3172-52-9
Record name 2,5-Dichlorothiophene
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Record name Thiophene, 2,5-dichloro-
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Record name 2,5-DICHLOROTHIOPHENE
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Retrosynthesis Analysis

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